Cas no 681279-36-7 (1-[(2,5-dimethylphenyl)methyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole)

1-[(2,5-dimethylphenyl)methyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole is a structurally complex indole derivative featuring dual aromatic substitutions at the 1- and 3-positions. The 1-position is modified with a 2,5-dimethylbenzyl group, while the 3-position incorporates a 4-methylbenzylthio moiety, enhancing steric and electronic properties. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules targeting indole-based pathways. Its distinct substitution pattern may confer improved stability and selectivity in binding interactions. The presence of sulfur in the thioether linkage offers additional versatility for further functionalization. Suitable for research applications requiring tailored indole scaffolds with controlled lipophilicity and steric hindrance.
1-[(2,5-dimethylphenyl)methyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole structure
681279-36-7 structure
Product Name:1-[(2,5-dimethylphenyl)methyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole
CAS No:681279-36-7
MF:C25H25NS
MW:371.537705183029
CID:5805020
PubChem ID:4461913
Update Time:2025-06-12

1-[(2,5-dimethylphenyl)methyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole
    • 1H-Indole, 1-[(2,5-dimethylphenyl)methyl]-3-[[(4-methylphenyl)methyl]thio]-
    • F0545-0679
    • Oprea1_149651
    • 681279-36-7
    • 1-[(2,5-dimethylphenyl)methyl]-3-[(4-methylphenyl)methylsulfanyl]indole
    • 1-[(2,5-dimethylphenyl)methyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole
    • AKOS024582552
    • Inchi: 1S/C25H25NS/c1-18-9-12-21(13-10-18)17-27-25-16-26(24-7-5-4-6-23(24)25)15-22-14-19(2)8-11-20(22)3/h4-14,16H,15,17H2,1-3H3
    • InChI Key: VCQCOMDNYBABTD-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC(C)=CC=C2C)C2=C(C=CC=C2)C(SCC2=CC=C(C)C=C2)=C1

Computed Properties

  • Exact Mass: 371.17077098g/mol
  • Monoisotopic Mass: 371.17077098g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.7
  • Topological Polar Surface Area: 30.2Ų

Experimental Properties

  • Density: 1.08±0.1 g/cm3(Predicted)
  • Boiling Point: 562.6±50.0 °C(Predicted)

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Additional information on 1-[(2,5-dimethylphenyl)methyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole

Introduction to 1-[(2,5-dimethylphenyl)methyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole (CAS No. 681279-36-7)

1-[(2,5-dimethylphenyl)methyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 681279-36-7, represents a promising candidate for further exploration in drug discovery and development. The intricate molecular architecture of this substance, featuring a combination of aromatic rings and sulfur-containing functional groups, makes it a subject of interest for researchers aiming to develop novel therapeutic agents.

The molecular structure of 1-[(2,5-dimethylphenyl)methyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole consists of an indole core substituted with various alkyl and aryl groups. The presence of two aromatic rings, specifically a dimethylbenzene ring at the C1 position and a methyl-substituted phenyl ring at the C3 position, contributes to its complex interactions with biological targets. Additionally, the sulfur atom in the molecule introduces a polar region that can enhance binding affinity to specific proteins and enzymes.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. Molecular docking studies have shown that 1-[(2,5-dimethylphenyl)methyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole exhibits potential binding interactions with several key targets involved in inflammatory and metabolic pathways. These findings align with the growing interest in developing small molecules that can modulate these pathways for therapeutic purposes.

In vitro studies have begun to unravel the mechanism of action of this compound. Initial experiments suggest that it may exert its effects by inhibiting certain enzymes or by modulating receptor activity. The presence of multiple aromatic rings and sulfur-containing groups likely contributes to its ability to interact with biological systems in multiple ways, potentially leading to a broad spectrum of activity.

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole presents a challenge due to the complexity of its structure. However, modern synthetic techniques have made it possible to construct such molecules with high precision. Researchers have employed various strategies, including multi-step organic synthesis and catalytic transformations, to achieve the desired product. These synthetic approaches not only highlight the advancements in chemical methodology but also open up new avenues for exploring similar compounds.

The potential applications of this compound are vast and span across multiple therapeutic areas. Given its structural features, it may find utility in the treatment of neurological disorders, where modulation of neurotransmitter pathways is crucial. Additionally, its interaction with inflammatory mediators suggests that it could be beneficial in developing anti-inflammatory drugs.

The development of novel drug candidates is often accompanied by rigorous safety assessments. Preliminary toxicology studies on 1-[(2,5-dimethylphenyl)methyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole have shown promising results, indicating that it is well-tolerated at moderate doses. However, further studies are necessary to fully understand its safety profile and long-term effects.

The integration of artificial intelligence (AI) into drug discovery has accelerated the process of identifying promising candidates like 1-[(2,5-dimethylphenyl)methyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole. AI algorithms can analyze vast datasets to predict potential drug-target interactions and optimize molecular structures for improved efficacy. This synergy between traditional chemistry and cutting-edge technology is poised to revolutionize the pharmaceutical industry.

The future direction of research on this compound lies in expanding its therapeutic potential through structural modifications and exploring new biological targets. By leveraging advanced computational tools and synthetic methodologies, scientists can fine-tune its properties to enhance its pharmacological activity while minimizing side effects.

In conclusion, 1-[(2,5-dimethylphenyl)methyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole (CAS No. 681279-36-7) is a multifaceted compound with significant promise in pharmaceutical applications. Its unique structure and potential interactions with biological targets make it an exciting subject for further research. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play a crucial role in the development of next-generation therapeutics.

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